
structure-activity relationship of caffeoylquinic
acids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3,4,5-Tetracaffeoyl-D-Glucaric

acid

Cat. No.: B10817893 Get Quote

A comprehensive guide to the structure-activity relationships of caffeoylquinic acids (CQAs),

detailing their therapeutic potential across various biological activities. This document provides

an objective comparison of CQA derivatives, supported by quantitative experimental data,

detailed methodologies, and visual diagrams of key biological pathways.

Overview of Caffeoylquinic Acids (CQAs)
Caffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of

caffeic acid and quinic acid.[1] They are widely distributed in plants and are particularly

abundant in coffee beans, sweet potatoes, and certain medicinal herbs.[2][3] CQAs exhibit a

broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory,

antiviral, and neuroprotective effects.[4][5][6] The biological activity of these compounds is

intrinsically linked to their chemical structure, specifically the number and position of caffeoyl

groups attached to the quinic acid core.[2][7]

Structure-Activity Relationship (SAR) Analysis
The potency and mechanism of action of CQAs are determined by three main structural

features:

Number of Caffeoyl Groups: Increasing the number of caffeoyl moieties generally enhances

biological activity. Tri-caffeoylquinic acids (triCQAs) often show greater potency than di-

caffeoylquinic acids (diCQAs), which in turn are typically more active than mono-
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caffeoylquinic acids (monoCQAs).[2][7][8] This is attributed to the increased number of

catechol groups, which are crucial for radical scavenging and interaction with biological

targets.

Position of Caffeoyl Groups: The specific location of the caffeoyl esters on the quinic acid

ring influences activity. For instance, adjacent diCQAs (like 3,4-diCQA and 4,5-diCQA) often

exhibit higher antioxidant activity than non-adjacent isomers (like 1,3-diCQA and 3,5-diCQA).

[9]

Additional Substitutions: The presence of other functional groups, such as malonyl groups,

can further modify the bioactivity. For example, malonylation has been shown to increase the

anti-oxidative stress capabilities of CQAs.[10]

Comparative Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of CQAs is a cornerstone of their therapeutic potential, primarily

mediated by their ability to scavenge free radicals and chelate metal ions.[1][9] The catechol

(3,4-dihydroxy) moiety in the caffeoyl group is the key pharmacophore for this activity.

Key SAR Findings:

Number of Caffeoyl Groups: Activity increases with the number of caffeoyl groups due to the

higher number of catechol moieties available to donate hydrogen atoms.[2]

Positional Effects: Adjacent diCQAs (3,4- and 4,5-isomers) show superior radical scavenging

and Fe²⁺-chelating abilities compared to non-adjacent diCQAs (1,3-, 1,5-, and 3,5-isomers).

[9]

Quantitative Data for Antioxidant Activity
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Compound Assay
IC50 / Activity
Metric

Source

3,5-Dicaffeoylquinic

Acid

DPPH Radical

Scavenging
IC50: 4.26 µg/mL [11]

3,5-Dicaffeoylquinic

Acid

ABTS Radical

Scavenging
TEAC Value: 0.9974 [11]

3,5-Dicaffeoylquinic

Acid

Ferric Reducing

Antioxidant Power

(FRAP)

3.84 mmole Trolox

equivalent/g
[11]

Adjacent diCQAs (3,4-

& 4,5-)

General Antioxidant

Assays

Lower IC50 values

than non-adjacent

diCQAs

[9]

Non-adjacent diCQAs

(1,3-, 1,5-, 3,5-)

General Antioxidant

Assays

Higher IC50 values

than adjacent diCQAs
[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric

assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the

stable DPPH radical. The reduction in absorbance at a characteristic wavelength (typically

~517 nm) is proportional to the radical scavenging activity. IC50 values represent the

concentration of the compound required to scavenge 50% of the DPPH radicals.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a

characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization

that is measured spectrophotometrically. Activity is often expressed as Trolox Equivalent

Antioxidant Capacity (TEAC).[11]

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an

antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺)

form, which results in the formation of an intense blue color. The change in absorbance is

proportional to the reducing power of the sample.[11]
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Anti-inflammatory Activity
CQAs exert anti-inflammatory effects by modulating key signaling pathways and reducing the

production of pro-inflammatory mediators.

Key SAR Findings:

The number of caffeoyl groups is critical, with tricaffeoylquinic acid showing significantly

higher activity than dicaffeoylquinic acids.[8][13]

The mechanism involves the downregulation of the NF-κB and MAPK signaling pathways,

leading to decreased expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-

α, IL-1β, and IL-6.[14][15]

Quantitative Data for Anti-inflammatory Activity
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Compound Model / Assay Effect Source

3,4,5-Tri-O-

caffeoylquinic Acid (50

mg/kg)

Carrageenan-induced

rat paw edema

88% of the activity of

indomethacin (10

mg/kg)

[8][13]

3,4,5-Tri-O-

caffeoylquinic Acid
ELISA (in vivo)

Significantly reduced

TNF-α and IL-1β

levels

[8][13]

4,5-Dicaffeoylquinic

Acid

LPS-stimulated

RAW264.7 cells

Dose-dependent

inhibition of NO,

PGE₂, TNF-α, IL-6

[15]

5-Caffeoylquinic Acid High-fat diet-fed rats

Decreased expression

of NF-κB and

inflammatory

cytokines

[14]

Caffeic Acid (10

µmol/l)

LPS-stimulated

mouse macrophages

Potent inhibition of

pro-inflammatory

cytokines

[16]

5-Caffeoylquinic Acid

(25 µmol/l)

LPS-stimulated

mouse macrophages

Potent inhibition of

pro-inflammatory

cytokines

[16]

Experimental Protocols

Carrageenan-Induced Paw Edema Model: This is a standard in vivo model for evaluating

acute inflammation. Carrageenan is injected into the paw of a rat, inducing edema. The

volume of the paw is measured before and at various time points after injection. The

reduction in paw volume in treated animals compared to a control group indicates anti-

inflammatory activity.[8][13]

LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW264.7) are

stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The

production of inflammatory mediators like nitric oxide (NO) is measured using the Griess
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assay, and cytokine levels (TNF-α, IL-6, etc.) are quantified by ELISA. The ability of CQAs to

inhibit the production of these mediators is assessed.[15]

Signaling Pathway
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Antiviral Activity
Certain CQAs have shown potent activity against viruses, most notably Human

Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV), primarily by inhibiting key

viral enzymes or processes.

Key SAR Findings:

Anti-HIV: Dicaffeoylquinic acids (diCQAs) are potent inhibitors of HIV-1 integrase, an enzyme

essential for viral replication.[17][18] They show high specificity for integrase over other viral

enzymes like reverse transcriptase.[17][18]

Anti-RSV: 3,4-diCQA and 3,5-diCQA exhibit strong anti-RSV activity, appearing to inhibit

virus-cell fusion.[19] In contrast, monoCQAs (3-O-caffeoylquinic acid) are largely inactive.

[19]

Quantitative Data for Antiviral Activity

Compound Virus Assay IC50 Source

3,4-

Dicaffeoylquinic

Acid

RSV
Plaque

Reduction
2.33 µM [19]

3,5-

Dicaffeoylquinic

Acid

RSV
Plaque

Reduction
1.16 µM [19]

L-Chicoric Acid

(diCQA

analogue)

HIV-1 Integrase In vitro inhibition 0.15 µM [17]

Dicaffeoylquinic

Acids
HIV-1 Replication Cell Culture 2 to 7 µM [17]

Experimental Protocols

HIV-1 Integrase Inhibition Assay: This biochemical assay measures the catalytic activity of

purified HIV-1 integrase, specifically its ability to perform 3'-end processing and strand
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transfer. The effect of inhibitors is determined by quantifying the reduction in product

formation, often using radiolabeled DNA substrates.[17]

Plaque Reduction Assay: This is a standard virological assay to quantify antiviral activity. A

monolayer of host cells (e.g., HEp-2 for RSV) is infected with the virus in the presence of

varying concentrations of the test compound. The cells are then covered with an agar

overlay to restrict virus spread, leading to the formation of localized lesions (plaques). The

IC50 is the concentration that reduces the number of plaques by 50%.[19]

Neuroprotective Activity
CQAs protect neuronal cells from oxidative stress and injury, which are implicated in

neurodegenerative diseases like Alzheimer's and Parkinson's.[10][20]

Key SAR Findings:

The number of caffeoyl groups is directly correlated with the activity of accelerating ATP

production in neuronal cells, with 3,4,5-tri-O-caffeoylquinic acid being the most potent among

tested compounds.[7]

3,5-diCQA has been shown to protect neuronal cells (SH-SY5Y, PC-12) from amyloid-β and

H₂O₂-induced toxicity.[20][21][22]

The mechanism involves activating endogenous antioxidant enzymes and regulating

signaling pathways like MAPKs and AKT.[10]

Quantitative Data for Neuroprotective Activity
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Compound Model / Stressor Effect Source

3,5-Dicaffeoylquinic

Acid

Amyloid β-insulted

PC-12 cells

Increased cell viability

by up to 2.8 times
[21]

3,5-Dicaffeoylquinic

Acid

Amyloid β-insulted

PC-12 cells

Decreased

intracellular oxidative

stress by 51.3%

[21]

3,4,5-Tri-O-

caffeoylquinic Acid
SH-SY5Y cells

Highest accelerating

activity on ATP

production

[7]

MDCQA*
H₂O₂-injured SH-

SY5Y cells

Potent protection via

activation of

antioxidant enzymes

[10]

*MDCQA: 4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acid

Experimental Protocols

Neuronal Cell Culture Models: Human neuroblastoma cells (e.g., SH-SY5Y) or rat

pheochromocytoma cells (PC-12) are commonly used. Neurotoxicity is induced using agents

like hydrogen peroxide (H₂O₂) to mimic oxidative stress or amyloid-β peptide (Aβ) to model

Alzheimer's disease.[10][21]

Cell Viability and Oxidative Stress Assays: Cell viability is measured using assays like MTT.

Intracellular reactive oxygen species (ROS) are quantified using fluorescent probes. The

neuroprotective effect of CQAs is determined by their ability to increase cell survival and

reduce ROS levels in stressed cells compared to controls.[21][22]

ATP Measurement: Intracellular ATP levels are quantified to assess mitochondrial function

and cellular energy metabolism. An increase in ATP levels in CQA-treated cells suggests an

enhancement of energy production pathways.[7][20]

Workflow and Pathway Diagrams
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Conclusion
The structure-activity relationships of caffeoylquinic acids are well-defined, providing a clear

framework for predicting their biological efficacy. The number and position of caffeoyl groups on

the quinic acid scaffold are the primary determinants of their antioxidant, anti-inflammatory,

antiviral, and neuroprotective activities. Generally, an increase in the number of caffeoyl

groups, particularly in adjacent positions, enhances potency. This comparative guide highlights

the potential of specific CQA isomers, such as 3,4,5-tri-O-caffeoylquinic acid and adjacent

dicaffeoylquinic acids, as lead compounds for the development of novel therapeutics targeting

oxidative stress, inflammation, and viral infections. Further research focusing on the

bioavailability and in vivo metabolism of these promising compounds is warranted to translate

their demonstrated in vitro efficacy into clinical applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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